

# Comparing the clinical history of patients with different HPD gene mutations

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Hawkinsin*

Cat. No.: *B1218168*

[Get Quote](#)

## A Comparative Guide to the Clinical Manifestations of HPD Gene Mutations

For Researchers, Scientists, and Drug Development Professionals

Mutations in the 4-hydroxyphenylpyruvate dioxygenase (HPD) gene are the underlying cause of two distinct metabolic disorders: Tyrosinemia Type III and **Hawkinsinuria**. These conditions, while both stemming from disruptions in the tyrosine catabolism pathway, present with a range of clinical severities and symptoms. This guide provides a comparative analysis of the clinical history of patients with different HPD gene mutations, supported by available data from published case studies and clinical research.

## Data Presentation: A Comparative Analysis of HPD Gene Mutations

The clinical spectrum of HPD gene mutations is broad, with some individuals remaining asymptomatic while others present with significant neurological and developmental challenges. [1][2] A definitive genotype-phenotype correlation remains elusive due to the rarity of these conditions and the limited number of reported cases.[3][4] However, analysis of existing data allows for a preliminary comparison of the clinical and biochemical features associated with specific mutations.

| Mutation           | Disorder             | Inheritance         | Age of Onset                                   | Key Clinical Features                                                                                                                                       | Plasma Tyrosine Levels (µmol/L)                                                                         | Urinary Metabolites                                                                        | Treatment & Response                                                                                     |
|--------------------|----------------------|---------------------|------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------|
| p.A33T (c.97G>A)   | Hawkinsuria          | Autosomal Dominant  | Infancy                                        | <p>Failure to thrive, metabolic acidosis, vomiting, diarrhea, direct hyperbilirubinemia.</p> <p>Symptoms often improve after the first year of life.[5]</p> | <p>Elevated, can be several times higher than the reference range (e.g., 21.5 mg/dL).</p> <p>[5][8]</p> | <p>Hawkinsin, 4-hydroxypheylpyruvate, 4-hydroxypheyllactate, 4-hydroxypheylacetate.[5]</p> | <p>Low-protein diet, vitamin C supplementation. Symptoms tend to resolve spontaneously.[5][8]</p>        |
| p.Y160C (c.479A>G) | Tyrosinemia Type III | Autosomal Recessive | Variable (from newborn screening to childhood) | <p>Highly variable, ranging from asymptomatic to develop mental delay, intellectual disability, and seizures.</p> <p>[9][10]</p>                            | <p>425 to 535 (Normal: 29–86).</p> <p>[10]</p>                                                          | <p>p-hydroxypheyl derivative.</p> <p>[10]</p>                                              | <p>Phenylalanine and tyrosine-restricted diet may be recommended, though its efficacy is not clearly</p> |

establish  
ed.[\[9\]](#)[\[10\]](#)

|                           |                             |                                |                                                   |                                                                                                                                                                         |                                                                                              |                                                   |                                                                                                                                                                |
|---------------------------|-----------------------------|--------------------------------|---------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------|---------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------|
| c.759+1<br>G>A            | Tyrosine<br>mia Type<br>III | Autosom<br>al<br>Recessiv<br>e | Infancy                                           | Can be<br>asympto<br>matic<br>with<br>normal<br>neuropsy<br>chiatric<br>develop<br>ment<br>even<br>without<br>strict<br>dietary<br>complian<br>ce. <a href="#">[11]</a> | Information not<br>consisten<br>tly<br>available.                                            | Information not<br>consisten<br>tly<br>available. | Low-<br>tyrosine<br>diet<br>recommen<br>ded, but<br>patient<br>showed<br>normal<br>develop<br>ment<br>without<br>strict<br>adherenc<br>e. <a href="#">[11]</a> |
|                           |                             |                                |                                                   |                                                                                                                                                                         | Information not<br>consisten<br>tly<br>available.                                            | Information not<br>consisten<br>tly<br>available. |                                                                                                                                                                |
| p.T219M<br>(c.656C><br>T) | Tyrosine<br>mia Type<br>III | Autosom<br>al<br>Recessiv<br>e | Infancy                                           | Atypical<br>ocular<br>symptom<br>s (severe<br>photopho<br>bia,<br>allergic<br>conjuncti<br>vitis) in at<br>least one<br>reported<br>case. <a href="#">[9]</a>           | Markedly<br>elevated,<br>reduced<br>with<br>dietary<br>interventi<br>on. <a href="#">[9]</a> | Information not<br>consisten<br>tly<br>available. | Phenylal<br>anine<br>and<br>tyrosine-<br>restricted<br>diet led<br>to<br>improve<br>ment in<br>clinical<br>symptom<br>s. <a href="#">[9]</a>                   |
| A268V                     | Tyrosine<br>mia Type<br>III | Autosom<br>al<br>Recessiv<br>e | Information not<br>consisten<br>tly<br>available. | Associated<br>with<br>classic<br>Tyrosine<br>mia Type<br>III                                                                                                            | Elevated.<br><a href="#">[5]</a>                                                             | Tyrosine<br>derivative<br>s. <a href="#">[5]</a>  | Information<br>on not<br>consisten<br>tly<br>available.                                                                                                        |

|                           |                             |                                |                          |                                                                                                                                                                  |                       |                              |                                                       |
|---------------------------|-----------------------------|--------------------------------|--------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------|------------------------------|-------------------------------------------------------|
|                           |                             |                                |                          | symptom                                                                                                                                                          |                       |                              |                                                       |
|                           |                             |                                |                          | s.[5]                                                                                                                                                            |                       |                              |                                                       |
| IVS11+1<br>G>A            | Tyrosine<br>mia Type<br>III | Autosom<br>al<br>Recessiv<br>e | Newborn<br>screenin<br>g | Asympto<br>matic at<br>30<br>months<br>with<br>normal<br>growth<br>and<br>psychom<br>otor<br>develop<br>ment<br>under<br>mild<br>protein<br>restrictio<br>n.[12] | Elevated<br>at birth. | Tyrosine<br>derivative<br>s. | Mild<br>protein<br>restrictio<br>n.[12]               |
| p.W25Ter<br>(c.75G>A<br>) | Tyrosine<br>mia Type<br>III | Autosom<br>al<br>Recessiv<br>e | Newborn<br>screenin<br>g | Informati<br>on not<br>consisten<br>tly<br>available.                                                                                                            | Elevated<br>at birth. | Tyrosine<br>derivative<br>s. | Informati<br>on not<br>consisten<br>tly<br>available. |
| p.T138M<br>(c.413C><br>T) | Tyrosine<br>mia Type<br>III | Autosom<br>al<br>Recessiv<br>e | Newborn<br>screenin<br>g | Informati<br>on not<br>consisten<br>tly<br>available.                                                                                                            | Elevated<br>at birth. | Tyrosine<br>derivative<br>s. | Informati<br>on not<br>consisten<br>tly<br>available. |

## Tyrosine Catabolism Pathway and HPD Mutations

The HPD enzyme plays a crucial role in the second step of tyrosine degradation. A deficiency in this enzyme disrupts the pathway, leading to the accumulation of tyrosine and its upstream metabolites.



[Click to download full resolution via product page](#)

Caption: Tyrosine catabolism pathway and the impact of HPD mutations.

## Experimental Protocols

Accurate diagnosis and characterization of HPD gene mutations rely on a combination of biochemical and genetic analyses.

## Biochemical Analysis

### 1. Plasma Amino Acid Analysis (LC-MS/MS)

- Objective: To quantify the concentration of tyrosine and other amino acids in plasma.
- Methodology:
  - Sample Preparation: Plasma samples are deproteinized, typically using sulfosalicylic acid. [13][14] The supernatant is then collected for analysis.
  - Chromatographic Separation: Reversed-phase liquid chromatography is commonly employed to separate the amino acids.[13][15]

- Mass Spectrometry Detection: Tandem mass spectrometry (MS/MS) is used for the detection and quantification of individual amino acids.[13][16]
- Interpretation: Significantly elevated plasma tyrosine levels are a key indicator of HPD deficiency.[16]

## 2. Urinary Organic Acid Analysis (GC-MS)

- Objective: To detect and quantify abnormal levels of tyrosine metabolites in urine.
- Methodology:
  - Sample Preparation: Urine samples undergo extraction to isolate organic acids.[17]
  - Derivatization: The extracted organic acids are chemically modified (derivatized) to make them volatile for gas chromatography.[17]
  - Gas Chromatography-Mass Spectrometry (GC-MS): The derivatized sample is injected into a gas chromatograph for separation, followed by detection and identification using a mass spectrometer.[17]
- Interpretation: The presence of high levels of 4-hydroxyphenylpyruvate, 4-hydroxyphenyllactate, and 4-hydroxyphenylacetate is characteristic of Tyrosinemia Type III. [18] In **Hawkinsinuria**, the presence of **hawkinsin** is a key diagnostic marker.[5]

## Genetic Analysis

### 1. Sanger Sequencing of the HPD Gene

- Objective: To identify specific point mutations, small insertions, or deletions within the HPD gene.
- Methodology:
  - DNA Extraction: Genomic DNA is extracted from a patient's blood sample.
  - PCR Amplification: The exons and flanking intronic regions of the HPD gene are amplified using polymerase chain reaction (PCR).

- Sequencing: The amplified DNA fragments are sequenced using the dideoxy chain termination method (Sanger sequencing).
- Data Analysis: The resulting DNA sequence is compared to the reference HPD gene sequence to identify any variations.
- Application: Confirmatory testing for known mutations and analysis of specific gene regions.

## 2. Next-Generation Sequencing (NGS) Panels for Metabolic Disorders

- Objective: To simultaneously sequence a panel of genes known to be associated with inherited metabolic disorders, including the HPD gene.
- Methodology:
  - Library Preparation: The patient's DNA is fragmented and specific genomic regions of interest (the targeted gene panel) are captured.
  - Sequencing: The captured DNA fragments are sequenced using a high-throughput NGS platform.[\[19\]](#)[\[20\]](#)
  - Bioinformatic Analysis: The large volume of sequencing data is processed and analyzed to identify genetic variants. This includes alignment to a reference genome, variant calling, and annotation.[\[20\]](#)
- Application: Comprehensive genetic screening for patients with suspected inherited metabolic disorders, especially when the clinical presentation is not specific to a single gene.[\[21\]](#)[\[22\]](#)

## Conclusion

The clinical presentation of patients with HPD gene mutations is highly variable, making a precise genotype-phenotype correlation challenging. While Tyrosinemia Type III is generally associated with neurological symptoms of varying severity, **Hawkinsinuria** presents with a distinct clinical picture in infancy that often improves with age. This guide provides a summary of the current understanding of the clinical history associated with different HPD gene mutations. Further research with larger patient cohorts is necessary to fully elucidate the

relationship between specific mutations and clinical outcomes, which will be crucial for the development of targeted therapies and improved patient management strategies.

**Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. providers2.genedx.com [providers2.genedx.com]
- 2. Tyrosinemia type III | New York State Department of Health, Wadsworth Center [wadsworth.org]
- 3. Mutations in the 4-hydroxyphenylpyruvate dioxygenase gene (HPD) in patients with tyrosinemia type III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TYROSINEMIA TYPE III: A CASE REPORT OF SIBLINGS AND LITERATURE REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hawkinsinuria With Direct Hyperbilirubinemia in Egyptian-Lebanese Boy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hawkinsinuria - Wikipedia [en.wikipedia.org]
- 8. Hawkinsinuria clinical practice guidelines: a Mexican case report and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Different Clinic, Different Diagnosis: Tyrosinemia Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tyrosinemia Type III: A Case Report with a Seven Years Follow-up [jpp.mums.ac.ir]
- 12. researchgate.net [researchgate.net]
- 13. restek.com [restek.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Plasma amino acids determined by liquid chromatography within 17 minutes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hypertyrosinemia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]
- 18. Orphanet: Tyrosinemia type 3 [orpha.net]
- 19. mdpi.com [mdpi.com]
- 20. Chapter 30 – Metabolic Movement Disorders in the Era of Next-Generation Sequencing | Neupsy Key [neupsykey.com]
- 21. cms.ifcc.org [cms.ifcc.org]
- 22. twistbioscience.com [twistbioscience.com]
- To cite this document: BenchChem. [Comparing the clinical history of patients with different HPD gene mutations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1218168#comparing-the-clinical-history-of-patients-with-different-hpd-gene-mutations]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)